molecular formula C12H14O5 B6183239 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid CAS No. 576170-39-3

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid

Cat. No. B6183239
CAS RN: 576170-39-3
M. Wt: 238.2
InChI Key:
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Description

“3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of “3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid” is C11H15BO4 . The InChI Key is HVJDVHCPCSZDSR-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)C1=CC=CC(=C1)B(O)O .


Chemical Reactions Analysis

The BOC group can be removed from the amine using moderately strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Mechanism of Action

The BOC group serves as a protective group in organic synthesis . It prevents the amine from reacting with other molecules before reaching its target destination, making it useful for studying the neurological effects of these neurotransmitters .

Future Directions

The BOC group is widely used in organic synthesis, particularly in the protection of amines . Future research may focus on developing more efficient methods for adding and removing the BOC group, as well as exploring its use in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid involves the protection of the hydroxyl group on the benzoic acid ring with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a hydroxyl group at the para position. The Boc group can then be removed to yield the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "tert-butyl chloroformate", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid in diethyl ether and add triethylamine. Slowly add tert-butyl chloroformate while stirring. Allow the reaction to proceed for several hours.", "Step 2: Add hydrochloric acid to the reaction mixture to quench the reaction. Extract the product with diethyl ether and wash with water.", "Step 3: Dissolve the product in sodium hydroxide and add sodium nitrite. Allow the reaction to proceed for several hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash with water and dry over magnesium sulfate.", "Step 5: Dissolve the product in methanol and add hydrochloric acid. Allow the reaction to proceed for several hours.", "Step 6: Remove the solvent under reduced pressure and dissolve the residue in diethyl ether. Wash with water and dry over magnesium sulfate.", "Step 7: Dissolve the product in a mixture of diethyl ether and trifluoroacetic acid. Allow the reaction to proceed for several hours.", "Step 8: Remove the solvent under reduced pressure and dissolve the residue in water. Adjust the pH to neutral and extract the product with diethyl ether. Wash with water and dry over magnesium sulfate.", "Step 9: Remove the solvent under reduced pressure to yield 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid." ] }

CAS RN

576170-39-3

Product Name

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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